1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are found in many biologically significant molecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are tailored to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: A pyrimidine derivative with similar structural features.
6-Propyluracil: Another pyrimidine derivative with a propyl group at the 6-position.
Uniqueness
1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
28267-45-0 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,3-dimethyl-6-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-7-6-8(12)11(3)9(13)10(7)2/h6H,4-5H2,1-3H3 |
InChI Key |
NDBRFYUCFUJQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
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